4-Chloro-3,5-dinitrobenzonitrile
Overview
Description
4-Chloro-3,5-dinitrobenzonitrile is an organic compound with the chemical formula C7H2ClN3O4. It is characterized by the presence of chlorine, nitro, and cyano functional groups. This compound is known for its use as a herbicide and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
It is known that the compound is a mesomeric compound that has four amines and one nitro group .
Mode of Action
4-Chloro-3,5-dinitrobenzonitrile operates through a mechanism known as nucleophilic substitution . It is a dipole with chloride as the negative end and amine as the positive end . This allows it to interact with other molecules and ions in its environment, leading to various chemical reactions.
Biochemical Pathways
It is known that the compound can react with an organic solvent to form a buffer . A buffer is an ionized solution that resists changes in pH when acid or base are added to it .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
It is known that the compound can react with thionyl chloride to form hydrochloric acid, which can be used to leishmania parasites . It also reacts with an anion such as ClO4− or NO2− to form a salt such as chlorate or nitrate respectively .
Action Environment
It is known that the compound should be stored at 10°c - 25°c in a well-closed container .
Biochemical Analysis
Biochemical Properties
The reaction mechanism of 4-Chloro-3,5-dinitrobenzonitrile is nucleophilic substitution . It reacts with an organic solvent to form a buffer, an ionized solution that resists changes in pH when acid or base are added to it
Cellular Effects
As a pharmaceutical intermediate, it may play a role in the synthesis of drugs that have various effects on cells . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
The molecular mechanism of this compound involves nucleophilic substitution . It can react with thionyl chloride to form hydrochloric acid . It can also react with an anion such as ClO4− or NO2− to form a salt such as chlorate or nitrate respectively
Temporal Effects in Laboratory Settings
This compound is a solid at room temperature and has a melting point of 140.5-141° C . It is recommended to be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . The long-term effects on cellular function observed in in vitro or in vivo studies are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzonitrile can be synthesized through the nitration of p-chlorobenzonitrile using nitric acid. The reaction typically involves the following steps:
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Major Products:
Scientific Research Applications
4-Chloro-3,5-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzonitrile
- 4-Chloro-2-nitrobenzonitrile
- 1-Chloro-2,4-dinitrobenzene
Comparison: 4-Chloro-3,5-dinitrobenzonitrile is unique due to the presence of two nitro groups at the 3 and 5 positions, which significantly enhances its reactivity compared to similar compounds with fewer nitro groups . This increased reactivity makes it a more versatile intermediate in organic synthesis and a more potent inhibitor in biochemical assays .
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGDEDHSPCXGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172905 | |
Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1930-72-9 | |
Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1930-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-chloro-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001930729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3,5-dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3,5-dinitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the indirect electroreduction method for synthesizing 4-Chloro-3,5-diaminobenzonitrile from 4-Chloro-3,5-dinitrobenzonitrile?
A1: The indirect electroreduction method offers a more sustainable and efficient approach to synthesize 4-Chloro-3,5-diaminobenzonitrile []. This method utilizes Sn2+, generated electrochemically from Sn4+, as a reducing agent. This eliminates the need for stoichiometric amounts of traditional reducing agents, which can generate significant waste. The research demonstrates a high yield (88.1%) and current efficiency (74.2%) with this method, highlighting its potential for industrial applications []. Additionally, the mediator, Sn2+, can be recycled, further enhancing the sustainability of the process [].
Q2: How can this compound be used to synthesize complex molecules?
A2: this compound serves as a valuable precursor in organic synthesis due to its reactive nitro groups and the versatility of the chlorine substituent []. For example, it can be readily converted to the corresponding hydrazine derivative through reaction with 1,1-diphenylhydrazine []. This hydrazine derivative can further react with thionyl chloride and subsequently with alcohols or amines to yield a variety of substituted hydrazine derivatives []. These derivatives exhibit interesting properties like hydrophobicity and the ability to form supramolecular complexes with crown ethers and cyclodextrins, making them potentially useful in areas such as molecular recognition and drug delivery [].
Q3: What are the potential applications of the pyrido[1,2-a]benzimidazole derivatives synthesized from this compound?
A3: this compound can be transformed into pyrido[1,2-a]benzimidazoles via a multi-step synthesis involving reduction to hydroxylamines, acetylation, and reaction with pyridine []. The pyrido[1,2-a]benzimidazole scaffold is found in numerous biologically active compounds. Therefore, exploring the properties of these novel derivatives could lead to the discovery of new pharmaceuticals or agrochemicals [].
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